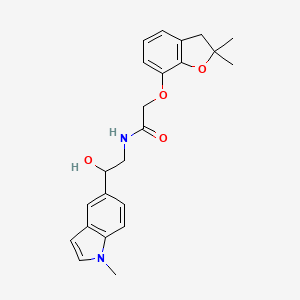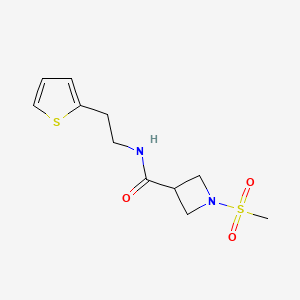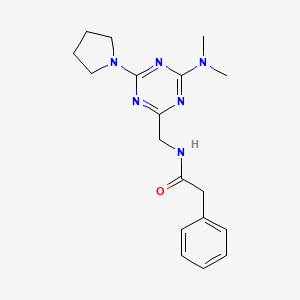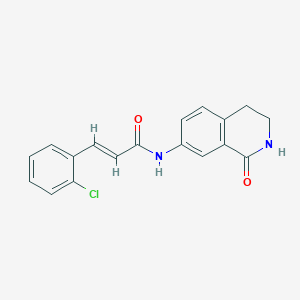![molecular formula C16H19N5O3 B2703413 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea CAS No. 1171089-52-3](/img/structure/B2703413.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea is a useful research compound. Its molecular formula is C16H19N5O3 and its molecular weight is 329.36. The purity is usually 95%.
BenchChem offers high-quality 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Applications in Drug Discovery
Synthesis of Cyclic Dipeptidyl Ureas : Research has highlighted the synthesis of new classes of cyclic dipeptidyl ureas, showcasing methodologies that could be relevant for producing complex urea derivatives similar to the compound . These compounds hold significance for drug discovery, demonstrating a range of biological activities (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Development of Antimicrobial Agents : Urea derivatives have been synthesized and evaluated for their antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents. This includes studies on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, highlighting the broad applicability of urea derivatives in therapeutic contexts (Sharma, Sharma, & Rane, 2004).
Methodologies for Compound Synthesis
Tandem Palladium-Catalyzed Synthesis : A study described the synthesis of 2,3-dihydrobenzo[1,4]dioxine derivatives through a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process. This methodological approach can be crucial for synthesizing complex structures and has applications in the synthesis of pharmaceuticals and other biologically active compounds (Gabriele et al., 2006).
Improved One-Pot Synthesis Techniques : An improved one-pot synthesis method for N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine has been described, showcasing advancements in synthesis techniques that could potentially be applied to the production of the compound . Such methodologies enhance the efficiency and yield of synthetic processes, important for pharmaceutical manufacturing (Ramesh, Reddy, & Reddy, 2006).
Potential for Antioxidant and Antihyperglycemic Activities
Antioxidant Activity Determination : The synthesis and characterization of compounds with potential antioxidant activities suggest the role of similar urea derivatives in mitigating oxidative stress, which is a factor in many diseases. Research into such compounds can lead to the development of novel antioxidants (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).
Antihyperglycemic Agents : Compounds structurally related to urea derivatives have been explored for their antihyperglycemic properties, indicating the potential therapeutic applications of urea and its derivatives in treating diabetes and related metabolic disorders (Cantello et al., 1994).
Propiedades
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-[(6-methylpyridazin-3-yl)amino]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-11-2-5-15(21-20-11)17-6-7-18-16(22)19-12-3-4-13-14(10-12)24-9-8-23-13/h2-5,10H,6-9H2,1H3,(H,17,21)(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFIOKGQQWNNVLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-((6-methylpyridazin-3-yl)amino)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[(2-chloro-6-phenylpyridine-4-carbonyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2703330.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzamide](/img/structure/B2703331.png)
![2-{(E)-[(4-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2703333.png)
![2-[(4-Methoxybenzyl)amino]pyridine-3-sulfonamide](/img/structure/B2703335.png)





![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2703346.png)
![5-[(3,4-Dimethoxyphenyl)methyl]pyrrolidin-2-one](/img/structure/B2703350.png)
![5-bromo-2H,3H-furo[2,3-b]pyridin-3-one](/img/structure/B2703351.png)
![6-methyl-N-[4-(methylsulfanyl)benzyl]-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2703352.png)
